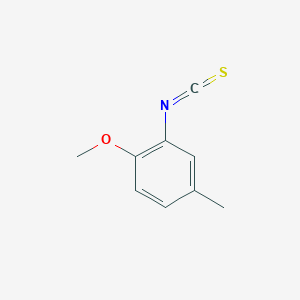

2-Methoxy-5-methylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-isothiocyanato-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKFAZDMLSXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345068 | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-56-2 | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Methoxy-5-methylphenyl isothiocyanate: Synthesis, Properties, and Applications

This document provides an in-depth technical overview of 2-Methoxy-5-methylphenyl isothiocyanate, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and core chemical properties. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

Introduction and Strategic Importance

This compound (CAS No. 190774-56-2) belongs to the versatile class of organic isothiocyanates (R-N=C=S). These compounds are characterized by a highly electrophilic carbon atom within the heterocumulene functional group, making them valuable synthons for creating a diverse range of sulfur- and nitrogen-containing molecules.[1] The specific substitution pattern of this molecule—a methoxy and a methyl group on the phenyl ring—modulates its reactivity and solubility, making it a tailored building block for targeted applications.

Its primary utility lies in its reaction with primary and secondary amines to form thiourea derivatives. This thiourea moiety is a common scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1] Consequently, this compound serves as a crucial starting material in the synthesis of enzyme inhibitors, receptor antagonists, and other potential therapeutic agents.[1][2] Understanding its synthesis and reactivity is therefore paramount for its effective application in drug discovery and organic synthesis.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and spectroscopic properties is the foundation of its successful application in research and development. The key properties of this compound are summarized below.

Physical and Chemical Data

The following table outlines the key identifiers and physical properties of the title compound.

| Property | Value | Reference(s) |

| CAS Number | 190774-56-2 | [3],[4] |

| Molecular Formula | C₉H₉NOS | [1],[3] |

| Molecular Weight | 179.24 g/mol | [1],[3] |

| Boiling Point | 288 °C (lit.) | [1] |

| Density | 1.146 g/cm³ at 25 °C (lit.) | [1] |

| Storage Conditions | 2-8°C, under inert gas, sealed, dry | [1] |

| MDL Number | MFCD00041083 | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the very strong, broad absorption band characteristic of the isothiocyanate (-N=C=S) asymmetric stretch, typically appearing in the 2100-2200 cm⁻¹ region.[5] Other key signals would include C-H stretching from the aromatic ring and methyl/methoxy groups (~2800-3100 cm⁻¹), C=C aromatic ring stretches (~1500-1600 cm⁻¹), and a strong C-O-C stretch from the methoxy group (~1020-1250 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (~2.3 ppm), a singlet for the methoxy protons (~3.8 ppm), and distinct aromatic protons in the range of 6.8-7.2 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The isothiocyanate carbon is expected to appear around 130-140 ppm. Other key signals would include the methyl carbon (~20 ppm), the methoxy carbon (~55 ppm), and six distinct aromatic carbon signals, including two quaternary carbons attached to the methoxy and isothiocyanate groups.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak [M]⁺ at m/z = 179.

Synthesis Methodologies

The conversion of the primary amine, 2-Methoxy-5-methylaniline, into the corresponding isothiocyanate is the most direct and widely employed synthetic strategy. Two principal methodologies are discussed below: the classical thiophosgene route and the safer, more modern dithiocarbamate decomposition route.

Method 1: The Thiophosgene Approach

The reaction of primary amines with thiophosgene (CSCl₂) is a long-established and often high-yielding method for synthesizing isothiocyanates.[6]

Mechanism & Rationale: Thiophosgene is a highly reactive electrophile.[7] The reaction proceeds via nucleophilic attack of the primary amine onto the thiocarbonyl carbon of thiophosgene. This is followed by the stepwise elimination of two molecules of hydrogen chloride, typically facilitated by a non-nucleophilic base like triethylamine or pyridine, to yield the final isothiocyanate product. The reaction is irreversible and generally clean, which accounts for its historical prevalence.

Causality of Experimental Choices:

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or chloroform is used to prevent reaction with the solvent.

-

Base: A tertiary amine base is required to scavenge the HCl produced during the reaction, driving it to completion.

-

Temperature: The initial addition is performed at low temperatures (0 °C) to control the exothermic reaction between the highly reactive amine and thiophosgene.

WARNING: Thiophosgene is highly toxic, volatile, and corrosive.[7][8] This reaction must be performed with extreme caution in a well-ventilated chemical fume hood by trained personnel with appropriate personal protective equipment.

Experimental Protocol:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve 2-Methoxy-5-methylaniline (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane (DCM).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add a solution of thiophosgene (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Dithiocarbamate Salt Decomposition

To circumvent the severe toxicity of thiophosgene, numerous methods have been developed based on the decomposition of dithiocarbamate salts.[9] This two-step, one-pot process is now the preferred method in many laboratories.[10]

Mechanism & Rationale: The synthesis begins with the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate.[11] This salt is then treated with a desulfurylation or decomposition agent, which facilitates the elimination of a sulfide equivalent and the formation of the isothiocyanate. The choice of base and decomposition agent is critical for the success of the reaction, especially for an electron-rich aniline like 2-Methoxy-5-methylaniline.[9]

Causality of Experimental Choices:

-

Base: A base such as triethylamine, DABCO, or potassium carbonate is used to deprotonate the amine, increasing its nucleophilicity for attack on the carbon disulfide.[9][10]

-

Decomposition Agent: Various reagents can effect the final elimination step. Iron(III) chloride (FeCl₃) is an effective and common choice, acting as an oxidant to facilitate the desulfurization.[9] Other reagents like tosyl chloride or cyanuric chloride can also be employed.[10][12]

-

Solvent System: The reaction is often performed in a biphasic or aqueous system, which can simplify workup and improve safety.[10]

Experimental Protocol (FeCl₃-mediated):

-

To a solution of 2-Methoxy-5-methylaniline (1.0 eq.) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (2.0 eq.) in anhydrous tetrahydrofuran (THF), add carbon disulfide (CS₂) (4.0 eq.) dropwise at room temperature.[9]

-

Stir the resulting mixture for several hours until TLC analysis indicates complete formation of the dithiocarbamate intermediate.

-

In a separate beaker, prepare a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O) (2.0 eq.) in water.

-

Rapidly add the aqueous FeCl₃ solution to the well-stirred dithiocarbamate suspension.

-

Continue stirring vigorously for 1 hour at room temperature. The mixture will typically change color.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with water and then brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation or column chromatography to afford the target isothiocyanate.

Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the preferred dithiocarbamate-based synthesis.

Sources

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [oakwoodchemical.com]

- 4. scbt.com [scbt.com]

- 5. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiophosgene: - An overview [moltuslab.com]

- 8. m.youtube.com [m.youtube.com]

- 9. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Isothiocyanate synthesis [organic-chemistry.org]

"2-Methoxy-5-methylphenyl isothiocyanate" CAS number and chemical data

An In-depth Technical Guide to 2-Methoxy-5-methylphenyl isothiocyanate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It covers the compound's core chemical data, synthesis, reactivity, key applications, and detailed experimental protocols, grounded in established scientific principles.

Introduction: A Versatile Synthetic Building Block

This compound is an aromatic isothiocyanate that has garnered interest as a versatile intermediate in organic synthesis. The molecule's intrinsic reactivity, centered on the electrophilic carbon of the isothiocyanate moiety (–N=C=S), makes it a valuable precursor for creating a diverse range of sulfur- and nitrogen-containing compounds. Its primary utility lies in the synthesis of substituted thiourea derivatives, which are prominent scaffolds in medicinal chemistry and agrochemical development due to their wide spectrum of biological activities.[1] This guide provides an in-depth look at the properties, synthesis, and chemical behavior of this important reagent.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical reagent is the foundation of safe and reproducible research. The key identifiers and physical properties for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 190774-56-2 | [2][3][4] |

| Molecular Formula | C₉H₉NOS | [2][5] |

| Molecular Weight | 179.24 g/mol | [2][4][5] |

| Appearance | Clear yellow liquid | [2][3] |

| Boiling Point | 288 °C (lit.) | [2][5] |

| Density | 1.146 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index (n20/D) | 1.632 (lit.) | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| MDL Number | MFCD00041083 | [4][5] |

Synthesis Pathway and Rationale

Isothiocyanates are most commonly prepared from their corresponding primary amines. The established and widely adopted method involves the reaction of the primary amine with carbon disulfide (CS₂) to form an intermediate dithiocarbamate salt, which is subsequently decomposed to yield the isothiocyanate.

The logical precursor for the title compound is 2-Methoxy-5-methylaniline (CAS: 120-71-8).[6][7] The overall transformation is outlined below.

Caption: General synthesis workflow for this compound.

Causality of Experimental Choices:

-

Starting Material: 2-Methoxy-5-methylaniline is selected as it possesses the required aromatic core and a primary amine group, which is essential for the isothiocyanate conversion.

-

Carbon Disulfide (CS₂): CS₂ serves as the carbon and sulfur source. The amine's nucleophilic nitrogen atom readily attacks the electrophilic carbon of CS₂.

-

Base: A base, such as triethylamine (Et₃N) or potassium hydroxide (KOH), is required to deprotonate the nitrogen atom after the initial attack on CS₂, facilitating the formation of the stable dithiocarbamate salt intermediate.

-

Desulfurizing Agent: The dithiocarbamate salt must be decomposed to eliminate a sulfur atom and form the N=C=S bond. This is the critical step. Reagents like tosyl chloride or propane phosphonic acid anhydride (T3P®) are effective "sulfur acceptors" that drive the reaction to completion, yielding the desired isothiocyanate.

Core Reactivity: Nucleophilic Addition

The synthetic utility of this compound stems from the high electrophilicity of its central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles, most notably primary and secondary amines.

This reaction is a robust and efficient method for forming N,N'-disubstituted thiourea linkages, which are fundamental in drug discovery. The mechanism is a straightforward nucleophilic addition, as depicted below.

Caption: Mechanism of thiourea formation via nucleophilic addition.

Mechanistic Insight: The reaction is initiated by the attack of the lone pair of electrons from the primary amine's nitrogen atom on the electrophilic carbon of the isothiocyanate.[2] This addition forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically high-yielding and proceeds efficiently under mild conditions, often requiring just mixing in a suitable solvent and gentle heating.[2][8]

Detailed Experimental Protocols

Trustworthiness through Validation: The following protocols are generalized representations based on established chemical transformations. For any synthetic procedure, it is imperative to monitor the reaction by an appropriate technique (e.g., Thin Layer Chromatography - TLC) and to validate the final product's identity and purity using analytical methods such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.

Protocol 5.1: Synthesis of 1-(4-Methoxybenzoyl)-3-(2-methoxy-5-methylphenyl)thiourea

This protocol demonstrates the core reactivity of this compound by reacting it with an amine. This example is adapted from a general procedure for thiourea synthesis.[8]

Objective: To synthesize a disubstituted thiourea derivative.

Materials:

-

This compound

-

Substituted primary amine (e.g., 4-aminobenzoic acid)

-

Dry Acetone (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted amine (1.0 eq.) in dry acetone.

-

To this solution, add this compound (1.0 eq.).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture to reflux and monitor the reaction progress using TLC. The reaction is typically complete within 2-5 hours.

-

Once the starting materials are consumed, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

-

A precipitate of the thiourea derivative will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry it thoroughly.

-

Validation: Characterize the dried product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: Corrosive. Causes severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is sensitive to moisture. Keep away from incompatible materials such as strong acids, bases, oxidizing agents, alcohols, and amines (except for controlled reactions).

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

-

(Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this chemical.)

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility is primarily defined by the electrophilic nature of the isothiocyanate group, which allows for the efficient construction of thiourea derivatives—a key scaffold in modern drug discovery and agrochemical research. Understanding its chemical properties, synthetic routes, and reactivity profile, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the development of novel molecules and materials.

References

-

This compound. MySkinRecipes. [Link]

-

This compound [190774-56-2]. Chemsigma. [Link]

-

Electrochemical isothiocyanation of primary amines. University of Greenwich. [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science. [Link]

-

This compound. MySkinRecipes. [Link]

-

Mechanochemical synthesis of thioureas, ureas and guanidines. National Center for Biotechnology Information (PMC). [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

This compound. Oakwood Chemical. [Link]

-

2-Methoxy-5-methylaniline. ESSLAB. [Link]

-

2-Methoxy-5-Methylaniline. PubChem, National Institutes of Health. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound [oakwoodchemical.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. esslabshop.com [esslabshop.com]

- 7. 2-Methoxy-5-Methylaniline | C8H11NO | CID 8445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

"2-Methoxy-5-methylphenyl isothiocyanate" as a precursor in organic synthesis

An In-depth Technical Guide to 2-Methoxy-5-methylphenyl Isothiocyanate as a Precursor in Organic Synthesis

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic selection of precursor molecules is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a significant and versatile building block, prized for its inherent reactivity and its utility in forging a diverse array of organic compounds. Its core value lies in the electrophilic nature of the isothiocyanate (-N=C=S) functional group, which serves as a linchpin for constructing thiourea derivatives, heterocycles, and other valuable intermediates.[1] This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceuticals and functional materials.

Physicochemical Properties

A thorough understanding of a precursor's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NOS | [2][3] |

| Molecular Weight | 179.24 g/mol | [1][2] |

| CAS Number | 190774-56-2 | [2][4] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 288 °C (lit.) | [1] |

| Density | 1.146 g/cm³ at 25 °C (lit.) | [1] |

| Storage | 2-8°C, sealed, dry | [1] |

The structure is characterized by a benzene ring substituted with a methoxy group, a methyl group, and the highly reactive isothiocyanate group. The electronic effects of the methoxy and methyl substituents influence the reactivity of the aromatic ring and the isothiocyanate moiety.

Synthesis of Aryl Isothiocyanates: Established Methodologies

The synthesis of isothiocyanates is a well-established field in organic chemistry, with several reliable methods available.[5] The choice of method often depends on the nature of the starting material and the desired scale of the reaction.

Synthesis from Primary Amines

The most prevalent methods for synthesizing isothiocyanates start from primary amines.[5] These methods can be broadly categorized:

-

The Thiophosgene Method: This classic method involves the reaction of a primary amine with thiophosgene (CSCl₂). It is often high-yielding but requires careful handling of the toxic and corrosive thiophosgene.[6]

-

The Carbon Disulfide Method: A widely used alternative involves reacting the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate.[7] Recent advancements have introduced milder and more efficient desulfurization reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which can improve yields and simplify purification.[7]

The diagram below illustrates the general synthetic pathway from a primary amine to an isothiocyanate via the carbon disulfide method.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [oakwoodchemical.com]

- 3. This compound [webbook.nist.gov]

- 4. 190774-56-2 this compound [chemsigma.com]

- 5. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chemicalpapers.com [chemicalpapers.com]

- 7. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent | MDPI [mdpi.com]

Spectroscopic data (NMR, IR, MS) of "2-Methoxy-5-methylphenyl isothiocyanate"

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxy-5-methylphenyl isothiocyanate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₉H₉NOS), a key intermediate in organic synthesis for pharmaceutical and agrochemical development.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth interpretation and field-proven insights into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) characteristics of this molecule. We will explore the causality behind experimental choices and spectral features, providing researchers, scientists, and drug development professionals with a self-validating framework for the structural elucidation of this and related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a multifunctional aromatic structure. The interplay between the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups and the electron-withdrawing isothiocyanate (-N=C=S) group creates a distinct electronic environment that governs its spectroscopic signature. Understanding this interplay is critical for accurate spectral interpretation.

The molecular weight of the compound is 179.24 g/mol .[1][2] This value is the cornerstone for mass spectrometry analysis, serving as the mass of the molecular ion.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable method for generating a characteristic fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The choice of GC-MS is predicated on the compound's expected volatility and thermal stability. The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

Procedure:

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 minutes.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: 40-450 m/z.

-

Predicted Mass Spectrum and Fragmentation Pattern

While a published spectrum is not available, a fragmentation pattern can be reliably predicted based on established principles of organic mass spectrometry.[3][4] The molecular ion (M⁺˙) is expected at m/z 179, corresponding to the molecular weight.

| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |

| 179 | [C₉H₉NOS]⁺˙ (Molecular Ion) | - |

| 164 | [C₈H₆NOS]⁺ | •CH₃ |

| 148 | [C₉H₉NS]⁺˙ | •OCH₃ |

| 136 | [C₈H₆NS]⁺ | •CH₃, CO |

| 121 | [C₈H₇N]⁺˙ | •CH₃, •S |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₂OS |

Interpretation: The fragmentation is initiated by the ionization of the molecule. The most likely initial cleavages involve the loss of radicals from the methoxy and methyl groups, which are stabilized by the aromatic ring.

-

Loss of a methyl radical (•CH₃): A peak at m/z 164 is expected from the cleavage of the methoxy group's methyl moiety. This is a common fragmentation pathway for anisole derivatives.

-

Loss of a methoxy radical (•OCH₃): A less common but possible fragmentation could lead to a peak at m/z 148.

-

Further Fragmentation: The fragment at m/z 164 can subsequently lose carbon monoxide (CO) to form a stable ion at m/z 136. The formation of the highly stable tropylium ion (m/z 91) is also a probable pathway in the fragmentation of substituted toluene derivatives.

Proposed EI-MS Fragmentation Pathway

Caption: Key proposed fragmentation steps for this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying functional groups. The IR spectrum of this compound is dominated by the extremely strong and characteristic isothiocyanate stretch.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, rapid technique that requires minimal sample preparation, making it the preferred method over traditional KBr pellets or salt plates for routine analysis.

Instrumentation:

-

FTIR Spectrometer: PerkinElmer Spectrum Two FT-IR Spectrometer (or equivalent) with a diamond ATR accessory.

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (a single drop or a few milligrams of solid) of this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

IR Spectrum Data and Interpretation

The following data is based on the gas-phase spectrum available from the NIST Chemistry WebBook.[2] While peak positions may shift slightly in the condensed phase, the key functional group absorptions will be present.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3000-2850 | Medium | C-H (sp³) stretching (methyl & methoxy) |

| ~2100 | Very Strong, Broad | -N=C=S asymmetric stretching |

| ~1600, ~1500 | Medium-Strong | C=C aromatic ring stretching |

| ~1250 | Strong | C-O (aryl ether) asymmetric stretching |

| Below 900 | Medium | C-H out-of-plane bending (aromatic) |

Causality and Interpretation:

-

-N=C=S Stretch (~2100 cm⁻¹): The most prominent feature of the spectrum is the intense, broad absorption band for the asymmetric stretch of the isothiocyanate group.[5] Its high intensity is due to the large change in dipole moment during this vibration. This band is a definitive diagnostic marker for the -NCS functional group.

-

C-H Stretches (3000-2850 cm⁻¹): Absorptions just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbons, corresponding to the methyl and methoxy groups. Weaker absorptions just above 3000 cm⁻¹ (if resolved) would correspond to the aromatic C-H stretches.

-

Aromatic Region (1600-1500 cm⁻¹): Two to three bands in this region are typical for the skeletal C=C stretching vibrations of the benzene ring.[6]

-

C-O Stretch (~1250 cm⁻¹): A strong band in this region is characteristic of the asymmetric C-O-C stretch of the aryl methoxy group.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, coupling constants, and integration, a complete structural assignment can be made.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

-

NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 32 scans, spectral width of 12 ppm, relaxation delay of 1 second.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 scans, spectral width of 220 ppm, relaxation delay of 2 seconds.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted spectrum is based on established substituent effects on the benzene ring.[8][9] The methoxy group is strongly electron-donating, shielding the ortho and para positions. The methyl group is weakly electron-donating. The isothiocyanate group is electron-withdrawing and deshielding.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | d (J ≈ 2 Hz) | 1H | H-6 | Ortho to the -NCS group and meta to the -OCH₃ group, expected to be the most deshielded aromatic proton. Appears as a doublet due to small meta coupling to H-4. |

| ~6.95 | dd (J ≈ 8, 2 Hz) | 1H | H-4 | Ortho to the methyl group and meta to both -OCH₃ and -NCS. Split by H-3 (ortho) and H-6 (meta). |

| ~6.85 | d (J ≈ 8 Hz) | 1H | H-3 | Ortho to the strongly shielding -OCH₃ group. Expected to be the most upfield aromatic proton. Split into a doublet by H-4. |

| ~3.85 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~2.30 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Carbon chemical shifts are also predicted based on substituent effects.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158.0 | C-2 | Aromatic carbon attached to the strongly deshielding oxygen atom. |

| ~135.0 | -N=C =S | The central carbon of the isothiocyanate group has a characteristic shift in this region. |

| ~133.0 | C-5 | Aromatic carbon attached to the methyl group. |

| ~130.0 | C-4 | Aromatic CH carbon. |

| ~128.0 | C-1 | Aromatic carbon attached to the isothiocyanate group. |

| ~125.0 | C-6 | Aromatic CH carbon. |

| ~110.0 | C-3 | Aromatic CH carbon ortho to the electron-donating -OCH₃ group, expected to be the most shielded. |

| ~56.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~20.5 | -CH₃ | Typical chemical shift for an aryl methyl carbon. |

Summary

The spectroscopic profile of this compound is highly characteristic. The key identifying features are:

-

MS: A molecular ion peak at m/z 179, with major fragments corresponding to the loss of a methyl radical (m/z 164) and subsequent loss of CO (m/z 136).

-

IR: A very strong, defining absorption band for the -NCS group around 2100 cm⁻¹.

-

NMR: Distinct signals for the methoxy (~3.85 ppm) and methyl (~2.30 ppm) protons, along with a predictable three-proton pattern in the aromatic region, dictated by the substitution pattern.

This guide provides a robust framework for the identification and characterization of this compound. The protocols and interpretations herein are designed to be self-validating and serve as a reliable reference for researchers in the field.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 2-Methoxyphenyl isothiocyanate. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 2-Methoxyphenyl isothiocyanate IR Spectrum. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2025). Mass fragmentation pattern of compound 44. ResearchGate. [Link]

-

Prentice, B. M., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]

-

Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Ferreira, V. F., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 27(15), 4984. [Link]

-

LibreTexts. (2021). 13.10 Interpretation of IR Spectra. [Link]

-

PubChem. (n.d.). Phenyl Isothiocyanate. National Center for Biotechnology Information. [Link]

-

Martvoň, A., Skačäni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. [Link]

-

University of Colorado Boulder. (n.d.). Interpreting Infrared Spectra. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [webbook.nist.gov]

- 3. scispace.com [scispace.com]

- 4. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | MDPI [mdpi.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. askthenerd.com [askthenerd.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Anisole(100-66-3) 1H NMR [m.chemicalbook.com]

Potential therapeutic targets of "2-Methoxy-5-methylphenyl isothiocyanate"

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Methoxy-5-methylphenyl Isothiocyanate

Abstract

This compound is a synthetic organosulfur compound belonging to the isothiocyanate (ITC) class. While specific research on this particular molecule is nascent, its chemical structure suggests it shares the electrophilic properties common to all ITCs, which are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and chemopreventive effects. This guide synthesizes the current understanding of isothiocyanates to extrapolate the potential therapeutic targets and mechanisms of action for this compound. We will delve into the core reactivity of the isothiocyanate group, explore its likely impact on key cellular signaling pathways such as Keap1-Nrf2 and NF-κB, and discuss its potential as a modulator of cytoskeletal dynamics through interaction with tubulin. Furthermore, this document provides detailed experimental protocols for researchers to investigate and validate these potential therapeutic targets.

Introduction to this compound and the Isothiocyanate Class

This compound (Figure 1) is an aromatic isothiocyanate. Its chemical properties, including a molecular weight of 179.24 g/mol and a boiling point of 288°C, are documented. It is primarily utilized in organic synthesis as a building block for pharmaceuticals and agrochemicals, leveraging the high reactivity of its isothiocyanate group (-N=C=S) to form thiourea derivatives.[1]

While direct biological studies on this specific compound are limited, the broader class of isothiocyanates is extensively researched.[2][3][4][5] Naturally occurring ITCs are derived from the hydrolysis of glucosinolates, which are found in cruciferous vegetables like broccoli and cabbage.[2][6] The therapeutic potential of ITCs is largely attributed to the electrophilic nature of the central carbon atom in the -N=C=S group, which readily reacts with nucleophiles, particularly the thiol groups of cysteine residues in proteins.[7] This covalent modification of proteins can alter their function and trigger a cascade of cellular responses.[8][9]

Core Mechanism of Action: Covalent Modification

The primary mechanism through which isothiocyanates exert their biological effects is by acting as electrophiles. The carbon atom of the isothiocyanate moiety is electron-deficient and is thus susceptible to nucleophilic attack by sulfhydryl groups on cysteine residues within cellular proteins. This results in the formation of a dithiocarbamate adduct, a post-translational modification that can profoundly alter the protein's conformation, activity, and interactions with other molecules.[7][8]

This reactivity is the common thread that links ITCs to a multitude of cellular effects and potential therapeutic targets. By understanding this core mechanism, we can logically deduce the probable targets of this compound.

Potential Therapeutic Target Pathways

Based on the well-established activities of numerous other isothiocyanates, we can identify three primary, high-potential therapeutic target pathways for this compound.

Target 1: The Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[10][11] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[7]

Isothiocyanates, including well-studied compounds like sulforaphane, are potent activators of this pathway.[7][12] They covalently modify specific sensor cysteine residues on Keap1 (e.g., C151), leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[13] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[10][11] This leads to the upregulation of a battery of cytoprotective proteins, including phase II detoxification enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs).[2][6][8]

Causality for Therapeutic Potential: By activating the Nrf2 pathway, this compound could protect cells from carcinogens and oxidative damage, representing a key mechanism for cancer chemoprevention.[8][10]

Target 2: The NF-κB Inflammatory Pathway

Chronic inflammation is a key driver of many diseases, including cancer.[14] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammatory responses.[14][15] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.[6][14][15]

Several isothiocyanates have been shown to be potent inhibitors of the NF-κB pathway.[14][15][16] They can act at multiple levels, including inhibiting the IκB kinase (IKK) complex that phosphorylates IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm.[14][15]

Causality for Therapeutic Potential: By inhibiting NF-κB activation, this compound could exhibit significant anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases and inflammation-associated cancers.[6][14]

Target 3: Tubulin and Microtubule Dynamics

Microtubules, polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[17] Disruption of microtubule dynamics is a clinically validated anticancer strategy.

A growing body of evidence indicates that tubulin is a direct molecular target of various isothiocyanates.[2][17][18][19] ITCs have been shown to covalently bind to cysteine residues on tubulin monomers.[19] This binding can inhibit the polymerization of tubulin into microtubules, disrupting the formation of a functional mitotic spindle.[17][19][20] The consequence for proliferating cells is arrest in the G2/M phase of the cell cycle, which ultimately leads to the induction of apoptosis.[3][17][19]

Causality for Therapeutic Potential: By targeting tubulin, this compound could function as an antimitotic agent, selectively killing rapidly dividing cancer cells. This mechanism is shared by successful chemotherapy drugs like taxanes and vinca alkaloids.

Table 1: Comparison of IC50 Values for Tubulin Polymerization Inhibition by Various Isothiocyanates

| Isothiocyanate | IC50 (µM) for Tubulin Polymerization Inhibition | Cell Line | Reference |

| Benzyl ITC (BITC) | ~25 | Cell-free assay | [17] |

| Phenethyl ITC (PEITC) | >25 | Cell-free assay | [17] |

| Sulforaphane (SFN) | >25 | Cell-free assay | [17] |

| Erucin | ~10 | Cell-free assay | [20] |

| 2-Methoxy-5-methylphenyl ITC | To Be Determined |

Experimental Workflows for Target Validation

To validate the predicted therapeutic targets of this compound, a systematic, multi-tiered experimental approach is required.

Workflow 1: General Target Identification

This workflow outlines a broad strategy to identify cellular proteins that are covalently modified by the compound.

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol determines if the compound activates the Keap1-Nrf2 pathway by measuring the accumulation of Nrf2 in the nucleus.

Objective: To quantify the change in nuclear Nrf2 levels in response to treatment with this compound.

Materials:

-

Cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes)

-

This compound (test compound)

-

Sulforaphane (positive control)

-

DMSO (vehicle control)

-

Nuclear and Cytoplasmic Extraction Kit

-

BCA Protein Assay Kit

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with vehicle (DMSO), positive control (e.g., 10 µM Sulforaphane), and various concentrations of the test compound for a predetermined time (e.g., 4-6 hours).

-

Cell Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions. This step is critical for separating nuclear proteins from cytoplasmic proteins.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay. This ensures equal loading for the subsequent Western blot.

-

Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) from each nuclear extract onto an SDS-PAGE gel. b. Also, load cytoplasmic extracts to verify the purity of the nuclear fractions. c. After electrophoresis, transfer proteins to a PVDF membrane. d. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-Nrf2 and anti-Lamin B1) overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply a chemiluminescent substrate.

-

Data Analysis: a. Image the blot using a chemiluminescence imaging system. b. Quantify the band intensity for Nrf2 and Lamin B1 (loading control). c. Normalize the Nrf2 signal to the Lamin B1 signal for each lane. d. Compare the normalized Nrf2 levels in treated samples to the vehicle control to determine the fold-increase in nuclear translocation.

Self-Validation System:

-

Positive Control: Sulforaphane should show a robust increase in nuclear Nrf2.

-

Loading Control: Lamin B1 should be present only in the nuclear fractions and show consistent levels across all nuclear lanes.

-

Purity Control: GAPDH should be present only in the cytoplasmic fractions, confirming successful cell fractionation.

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin.

Objective: To determine if this compound directly inhibits tubulin polymerization in a cell-free system.

Materials:

-

Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescence-based reporter)

-

This compound (test compound)

-

Paclitaxel (polymerization promoter, positive control)

-

Nocodazole (polymerization inhibitor, positive control)

-

DMSO (vehicle control)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader with temperature control (37°C)

Procedure:

-

Preparation: Reconstitute all kit components as per the manufacturer's instructions. Prepare a serial dilution of the test compound, paclitaxel, and nocodazole in reaction buffer.

-

Reaction Setup: On ice, add the reaction components to the wells of the microplate in the following order: a. Reaction Buffer b. Test compound/controls c. Purified tubulin

-

Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Add GTP to all wells to initiate polymerization.

-

Data Acquisition: Immediately begin reading the fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes at 37°C.

-

Data Analysis: a. Plot fluorescence intensity versus time for each condition. b. The vehicle control will show a sigmoidal curve representing the nucleation, growth, and steady-state phases of polymerization. c. Compare the curves of the treated samples to the vehicle control. Inhibition is indicated by a decrease in the maximum fluorescence (Vmax) and/or a reduced slope during the growth phase. d. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value if possible.

Self-Validation System:

-

Positive Controls: Paclitaxel should increase the rate and extent of polymerization. Nocodazole should significantly inhibit polymerization.

-

Negative Control: The vehicle (DMSO) establishes the baseline polymerization curve.

-

No-GTP Control: A well without GTP should show no increase in fluorescence, confirming the GTP-dependence of the reaction.

Conclusion and Future Perspectives

While this compound remains a largely uncharacterized molecule from a biological standpoint, its chemical nature as an isothiocyanate provides a strong, rational basis for predicting its therapeutic targets. The evidence from the broader ITC class strongly suggests that this compound is likely to modulate the Keap1-Nrf2 antioxidant pathway, the NF-κB inflammatory pathway, and tubulin polymerization. These pathways are deeply implicated in the pathogenesis of cancer and chronic inflammatory diseases, marking this compound as a compound of significant interest for drug development.

The experimental workflows and protocols provided in this guide offer a clear roadmap for researchers to systematically investigate these hypotheses. Future work should focus on executing these validation studies, followed by structure-activity relationship (SAR) analyses to optimize the compound's potency and selectivity for its identified targets.

References

- PubMed. (n.d.). Isothiocyanates: mechanism of cancer chemopreventive action.

- PMC. (n.d.). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update.

- MDPI. (n.d.). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer.

- Frontiers. (n.d.). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management.

- MDPI. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies.

- NIH. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates.

- SciSpace. (n.d.). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling.

- NIH. (2014). Molecular targets of isothiocyanates in cancer: recent advances.

- PubMed Central. (2013). Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates.

- PMC. (n.d.). Proteins as binding targets of isothiocyanates in cancer prevention.

- Scilit. (n.d.). Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates.

- MySkinRecipes. (n.d.). This compound.

- PubMed. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies.

- PubMed. (n.d.). Biological targets of isothiocyanates.

- PMC. (n.d.). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane.

- Jed Fahey. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects.

- PMC. (n.d.). Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS.

- PubMed. (2025). Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes.

- Dongguk University. (2009). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling.

- ResearchGate. (2025). Molecular Targets of Isothiocyanates in Cancer: Recent Advances.

- Oregon State University. (n.d.). Isothiocyanates | Linus Pauling Institute.

- ACS Publications. (n.d.). Effect of Isothiocyanates on Nuclear Accumulation of NF-κB, Nrf2, and Thioredoxin in Caco-2 Cells.

- (n.d.). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155.

- PMC. (n.d.). The Dietary Isothiocyanate Erucin Reduces Kidney Cell Motility by Disturbing Tubulin Polymerization.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular targets of isothiocyanates in cancer: recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Nrf2/Keap1-Dependent Phase II Cytoprotective and Detoxifying Gene Expression and Potential Cellular Targets of Chemopreventive Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. pure.dongguk.edu [pure.dongguk.edu]

- 16. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Dietary Isothiocyanate Erucin Reduces Kidney Cell Motility by Disturbing Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Isothiocyanates in Medicinal Chemistry: From Cruciferous Vegetables to Clinical Candidates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Paradigm Shift in Bioactive Compound Discovery

The journey from identifying a bioactive compound in a dietary source to developing a clinical therapeutic is fraught with complexity. Isothiocyanates (ITCs), the pungent organosulfur compounds derived from cruciferous vegetables like broccoli, mustard, and wasabi, represent a compelling case study in this journey.[1][2] Initially recognized for their role in plant defense, ITCs have emerged as a powerhouse class of molecules in medicinal chemistry, demonstrating potent anticancer, anti-inflammatory, and neuroprotective properties.[1][3] This guide eschews a conventional review format. Instead, it is structured to provide drug development professionals with a foundational understanding of ITC pharmacology, grounded in mechanistic insights and practical, field-proven methodologies. We will explore the "why" behind their biological activity, the "how" of their therapeutic application, and the critical experimental frameworks required to validate their potential.

Part 1: The Core Pharmacology - Understanding the Isothiocyanate Mechanism of Action

The therapeutic versatility of isothiocyanates stems from their unique chemical structure, specifically the highly electrophilic isothiocyanate group (-N=C=S). This functional group readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, allowing ITCs to modulate the function of key cellular signaling proteins.[1][4] This reactivity is the lynchpin of their primary mechanisms of action.

The Master Regulator: Activation of the Nrf2-Keap1 Antioxidant Response Pathway

The most critical and extensively validated mechanism of action for ITCs is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] This pathway is the cell's primary defense system against oxidative and electrophilic stress.

-

Under Basal Conditions: In a resting state, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's continuous ubiquitination and subsequent degradation by the proteasome.[7][8] This keeps the antioxidant response tightly controlled.

-

The Isothiocyanate Trigger: Isothiocyanates, most notably sulforaphane (SFN), act as potent electrophiles. They covalently modify specific cysteine residues on Keap1, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[5][6]

-

Nrf2 Liberation and Activation: Unable to be degraded, Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.[5][7] This leads to the upregulated expression of:

-

Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs), which neutralize carcinogens and other toxins.[9][10]

-

Antioxidant Proteins: Including Heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which directly combat reactive oxygen species (ROS).[7][11]

-

The causality is clear: the electrophilic nature of the ITC directly triggers a cascade that fortifies the cell's intrinsic defense mechanisms. This single mechanism underpins much of the observed anti-inflammatory, neuroprotective, and cancer chemopreventive effects.

Quelling Inflammation: Inhibition of the NF-κB Pathway

Chronic inflammation is a key driver of numerous pathologies, including cancer and neurodegeneration. Isothiocyanates exert potent anti-inflammatory effects primarily by suppressing the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][12]

-

Mechanism of Inhibition: NF-κB is a transcription factor that, when activated, drives the expression of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS.[11][13] ITCs can prevent the degradation of IκB, the natural inhibitor of NF-κB. By keeping IκB intact, NF-κB remains sequestered and inactive in the cytoplasm, effectively shutting down the inflammatory cascade.[11]

-

Crosstalk with Nrf2: The activation of Nrf2 and the inhibition of NF-κB are often interconnected. The antioxidant proteins produced by Nrf2 activation can quench the ROS that often trigger NF-κB, creating a synergistic anti-inflammatory effect.[5][11]

Inducing Cancer Cell Demise: Apoptosis and Cell Cycle Arrest

While ITCs protect normal cells via the Nrf2 pathway, they can selectively induce death in cancerous cells through several mechanisms.

-

Induction of Apoptosis: ITCs can trigger programmed cell death by activating both intrinsic and extrinsic apoptotic pathways. This is often achieved by increasing intracellular ROS levels in cancer cells (which often have a compromised redox balance), leading to mitochondrial damage, the release of cytochrome c, and the activation of executioner caspases.[14][15][16]

-

Cell Cycle Arrest: To prevent proliferation, ITCs can halt the division of cancer cells, most commonly at the G2/M phase of the cell cycle.[16] This is accomplished by modulating the levels of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[15]

-

Epigenetic Modulation: Certain ITCs, including sulforaphane, act as histone deacetylase (HDAC) inhibitors.[14] By inhibiting HDACs, they can remodel chromatin and allow for the re-expression of silenced tumor suppressor genes, further contributing to their anticancer effects.[7][14]

Part 2: Therapeutic Applications and Drug Development Landscape

The multifaceted mechanisms of ITCs translate into a broad range of therapeutic possibilities, which are being actively explored in preclinical and clinical settings.

Cancer Chemoprevention and Therapy

This remains the most researched application of isothiocyanates.[10][17]

-

Chemoprevention: By boosting the detoxification of carcinogens via Nrf2 activation and inhibiting Phase I enzymes that can activate pro-carcinogens, ITCs can reduce cancer incidence in animal models.[9][17][18]

-

Adjuvant Therapy: ITCs show significant promise when used in combination with traditional chemotherapy. They can sensitize chemoresistant cancer cells to treatment and may mitigate the toxic side effects of chemotherapy on healthy tissues.[17][19]

-

Hormetic Effect: A critical concept for drug development is the biphasic or "hormetic" dose-response of ITCs.[10][17] Low concentrations may stimulate cell growth, while higher concentrations are cytotoxic to cancer cells.[10] This necessitates careful dose-finding studies to identify the therapeutic window.

Neuroprotection

Given their ability to cross the blood-brain barrier and combat the oxidative stress and inflammation central to neurodegenerative diseases, ITCs are attractive candidates for treating conditions like Parkinson's and Alzheimer's disease.[3][20][21] Their activation of the Nrf2 pathway in neuronal cells provides a robust defense against neurotoxic insults.[20][22]

Antimicrobial Agents

ITCs exhibit broad-spectrum activity against a range of human pathogens, including bacteria and fungi.[23][24][25] Their ability to disrupt bacterial cell membranes and inhibit key cellular processes makes them potential leads for developing novel antibiotics, particularly in an era of growing antimicrobial resistance.[24][26]

| Therapeutic Area | Key Isothiocyanates Studied | Primary Mechanism(s) | Status/Potential |

| Cancer | Sulforaphane (SFN), PEITC, BITC | Nrf2 Activation, Apoptosis Induction, Cell Cycle Arrest, HDAC Inhibition | Preclinical success, multiple clinical trials ongoing.[16][27] |

| Neurodegeneration | Sulforaphane (SFN), PEITC | Nrf2 Activation, NF-κB Inhibition | Promising preclinical data in models of Parkinson's and Alzheimer's.[3][21] |

| Inflammation | Sulforaphane (SFN) | Nrf2 Activation, NF-κB Inhibition | Potential for chronic inflammatory diseases (e.g., COPD, arthritis).[11][13] |

| Infectious Disease | Allyl ITC (AITC), Benzyl ITC (BITC) | Membrane Disruption, Enzyme Inhibition | Potential as novel antimicrobials, effective against MRSA.[24][26] |

Part 3: A Guide for the Bench Scientist: Synthesis and Validation Protocols

Translating the promise of ITCs into tangible results requires robust and reproducible experimental workflows. As a self-validating system, every step from synthesis to in vivo testing must be rigorously controlled and understood.

Chemical Synthesis of Isothiocyanates

While naturally sourced, for research and development, synthetic ITCs provide purity and scalability. The most common and reliable method proceeds via a dithiocarbamate intermediate.[28][29]

Protocol: General Synthesis of an Isothiocyanate from a Primary Amine

-

Step 1: Formation of the Dithiocarbamate Salt.

-

Dissolve the desired primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add carbon disulfide (CS₂) (1.1 eq) to the solution with stirring.

-

Add a base, such as triethylamine (1.1 eq), dropwise to facilitate the formation of the dithiocarbamate salt.

-

Allow the reaction to stir at room temperature for 1-2 hours until the starting amine is consumed (monitor by TLC).

-

-

Step 2: Desulfurization to the Isothiocyanate.

-

Cool the reaction mixture back to 0°C.

-

Slowly add a desulfurizing agent. A common and effective choice is iodine (I₂) (1.1 eq) or a solution of hydrogen peroxide (H₂O₂).[28][29]

-

Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by the disappearance of the dithiocarbamate intermediate.

-

-

Step 3: Workup and Purification.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure isothiocyanate.

-

Causality Note: The choice of desulfurizing agent is critical. Stronger oxidants can lead to side products. The two-step process allows for controlled formation and conversion, ensuring higher yields and purity compared to one-pot methods.

Pharmacokinetics: A Critical Consideration

The in vivo efficacy of any ITC is dictated by its absorption, distribution, metabolism, and excretion (ADME) profile.[30] ITCs are generally absorbed well, but they are rapidly metabolized, primarily through the mercapturic acid pathway, which involves conjugation with glutathione (GSH) by glutathione S-transferases (GSTs).[9][31] The resulting conjugates are then excreted in the urine.[32]

Key Insight: Human populations have well-documented genetic polymorphisms in GST enzymes (e.g., GSTM1, GSTT1).[32] Individuals with "null" genotypes may metabolize ITCs more slowly, potentially leading to higher bioavailability and a more pronounced biological effect. This is a critical factor to consider in clinical trial design and patient stratification.

Experimental Validation Workflow

A logical, multi-tiered approach is essential to validate the activity of a novel ITC derivative.

Protocol: Western Blot for Nrf2 Target Protein (HO-1) Induction

-

Cell Culture and Treatment: Plate cells (e.g., human hepatocytes or cancer cell line) and allow them to adhere overnight. Treat cells with the ITC compound at various concentrations (e.g., 1-20 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 6-24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HO-1 (e.g., rabbit anti-HO-1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the HO-1 signal to a loading control (e.g., β-actin or GAPDH) to confirm a dose-dependent increase in HO-1 expression.

Self-Validation Check: A positive control, such as a known Nrf2 activator like sulforaphane, must be run in parallel. The absence of signal in the vehicle control and a clear, quantifiable increase with ITC treatment validates the assay's integrity and the compound's activity.

Conclusion and Future Horizons

Isothiocyanates stand at a fascinating intersection of nutrition, pharmacology, and medicine. Their ability to potently modulate the Nrf2 and NF-κB pathways provides a powerful, mechanistically-driven rationale for their development as therapeutics for cancer, neurodegeneration, and inflammatory diseases. The path forward for medicinal chemists lies in leveraging the ITC scaffold to design next-generation molecules with improved pharmacokinetic properties, enhanced target specificity, and optimized therapeutic windows. While challenges related to dose optimization and understanding their hormetic effects remain, the wealth of preclinical evidence, coupled with ongoing clinical trials, firmly establishes isothiocyanates as one of the most promising classes of natural product-derived compounds in the modern drug discovery pipeline.[10][27]

References

-

Houghton, C. A., Fassett, R. G., & Coombes, J. S. (2013). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Cancers, 5(4), 1229-1264. [Link]

-

Kassie, F., & Laky, B. (2006). Isothiocyanates: mechanism of cancer chemopreventive action. IUBMB Life, 58(12), 686-694. [Link]

-

Kurepina, N. (2010). The antibacterial properties of isothiocyanates. Microbiology, 156(11), 3221-3231. [Link]

-

Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). The antibacterial properties of isothiocyanates. Microbiology, 156(Pt 11), 3221-3231. [Link]

-

Wu, X., Zhou, Q. H., & Xu, K. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1198420. [Link]

-

Linus Pauling Institute. (n.d.). Isothiocyanates. Oregon State University. [Link]

-

Razis, A. F. A., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(3), 679. [Link]

-

Li, Y., Zhang, T., & Wu, C. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. International Journal of Molecular Sciences, 24(2), 1735. [Link]

-

Romeo, L., Iori, R., Rollin, P., & Bramanti, P. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. [Link]

-

Kumar, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Research International, 156, 111178. [Link]

-

Aires, A., et al. (2016). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 21(9), 1144. [Link]

-

Tarozzi, A., Angeloni, C., Malaguti, M., Hrelia, S., & Hrelia, P. (2013). An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases. International Journal of Molecular Sciences, 14(7), 13638-13673. [Link]

-

Greaney, A. J., Maier, N. K., & Le, T. T. (2022). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 11(11), 2165. [Link]

-

Kurepina, N., & Kreiswirth, B. N. (2010). The antibacterial properties of isothiocyanates. Microbiology, 156(Pt 11), 3221-3231. [Link]

-

Kensler, T. W., & Egner, P. A. (2018). KEAP1 and done? Targeting the NRF2 pathway with sulforaphane. Free Radical Biology and Medicine, 126, 116-125. [Link]

-

Kamal, R. M., et al. (2022). Beneficial Health Effects of Glucosinolates-Derived Isothiocyanates on Cardiovascular and Neurodegenerative Diseases. Molecules, 27(2), 624. [Link]

-

Sharma, A., et al. (2023). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds. Journal of Functional Foods, 108, 105737. [Link]

-

Fahey, J. (2020). NRF2 pathway as the mechanism behind sulforaphane's protective effects. FoundMyFitness. [Link]

-

Ardila, M. V., & Gonzalez, M. E. (2011). Mechanism of action of isothiocyanates. A review. Vitae, 18(1), 89-96. [Link]

-

Su, Z. Y., et al. (2018). Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway. Oxidative Medicine and Cellular Longevity, 2018, 5438169. [Link]

-

Frank, N., & Arlt, V. M. (2010). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews, 42(4), 386-408. [Link]

-

Uto, T., & Akagi, T. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications, 59(81), 12085-12101. [Link]

-

Frank, N., & Arlt, V. M. (2010). Pharmacokinetics and pharmacodynamics of isothiocyanates. Drug Metabolism Reviews, 42(4), 386-408. [Link]

-

ResearchGate. (n.d.). Sulforaphane (SFN) activation of Nrf2 signaling. [Link]

-

Wagner, T., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates. Pharmacological Research, 201, 107107. [Link]

-